![molecular formula C18H13ClFN3O2S B2905946 4-chloro-N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921790-95-6](/img/structure/B2905946.png)
4-chloro-N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
The compound “4-chloro-N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. These include a chloro group, a fluoro group, an amide group, and a thiazole ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of new pharmaceuticals or materials .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chloro, fluoro, and amide groups, as well as the thiazole ring, would all contribute to the overall structure of the molecule. Unfortunately, without specific data, a detailed analysis of the molecular structure is not possible .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The chloro and fluoro groups might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the chloro, fluoro, and amide groups, as well as the thiazole ring, would all contribute to these properties .Scientific Research Applications
Cytotoxicity Testing for Cancer Research
This compound has been studied for its cytotoxic effects on cancer cells. The structure of the compound allows it to be tested on a panel of human cancer cell lines to determine its effectiveness in inhibiting the growth of cancerous cells . The relationships between the compound’s structure and its antitumor activity are of particular interest in the development of new cancer treatments.
Antimicrobial Activity
The antimicrobial properties of derivatives of this compound have been explored, particularly against bacterial strains. This is crucial in the search for new antibiotics as resistance to existing drugs becomes more prevalent . The compound’s ability to inhibit bacterial growth makes it a candidate for further development into antibacterial agents.
Synthesis of Herbicide Intermediates
One of the applications of this compound is in the synthesis of intermediates for herbicides . The compound’s chemical structure allows it to be used in the creation of compounds like saflufenacil, which is an important herbicide used in agriculture.
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been reported to exhibit antimicrobial and anticancer activities, suggesting that the targets could be related to these biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of an electron-withdrawing group as a para-aromatic substituent on the 1,3-thiazole nucleus and an amide linkage within the molecule can be considered as a useful template for antitumor activity .
Result of Action
Given its potential antimicrobial and anticancer activities, it may induce cell death or inhibit cell proliferation in certain types of cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-[4-[2-(2-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2S/c19-12-7-5-11(6-8-12)17(25)23-18-21-13(10-26-18)9-16(24)22-15-4-2-1-3-14(15)20/h1-8,10H,9H2,(H,22,24)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVCZAZHFXMOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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